4-(Cyclopentylmethyl)aniline
Overview
Description
4-(Cyclopentylmethyl)aniline is an organic compound characterized by a cyclopentylmethane group attached to a phenyl ring, which is further substituted with an amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)aniline typically involves the following steps:
Starting Materials: Benzene, cyclopentylmethane, and ammonia.
Friedel-Crafts Alkylation: Cyclopentylmethane is alkylated with benzene in the presence of a Lewis acid catalyst such as aluminum chloride to form cyclopentylbenzene.
Nitration: Cyclopentylbenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the para position, yielding (4-Nitrophenyl)cyclopentylmethane.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors for Friedel-Crafts alkylation and nitration steps.
Continuous Flow Systems: Implementing continuous flow systems for efficient reduction of the nitro group.
Purification: Employing distillation and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary amines.
Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: (4-Nitrosophenyl)cyclopentylmethane, (4-Nitrophenyl)cyclopentylmethane.
Reduction: Secondary amines.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
4-(Cyclopentylmethyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylmethyl)aniline involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that interact with the amino group or the phenyl ring.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
(4-Aminophenyl)methane: Lacks the cyclopentyl group, resulting in different chemical properties.
(4-Aminophenyl)ethylmethane: Contains an ethyl group instead of a cyclopentyl group, affecting its reactivity and applications.
Uniqueness:
Structural Features: The presence of the cyclopentyl group in 4-(Cyclopentylmethyl)aniline imparts unique steric and electronic properties.
Reactivity: The compound’s reactivity is influenced by the cyclopentyl group, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-(cyclopentylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-7-5-11(6-8-12)9-10-3-1-2-4-10/h5-8,10H,1-4,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGGEQDQQGRVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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